Latanoprost

Catalog No.
S532545
CAS No.
130209-82-4
M.F
C26H40O5
M. Wt
432.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Latanoprost

CAS Number

130209-82-4

Product Name

Latanoprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

solubility

1.29e-02 g/L

Synonyms

PHXA41; PHXA-41; PHXA 41; XA34; XA-34; XA 34; Latanoprost, Xalatan, Catioprost

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

The exact mass of the compound Latanoprost is 432.2876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins F, Synthetic. It belongs to the ontological category of prostaglandins Falpha in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Ophthalmology for Glaucoma Treatment

Specific Scientific Field: This application falls under the field of Ophthalmology, specifically in the treatment of Glaucoma .

Summary of the Application: Latanoprost is a common glaucoma medication. It is a prostaglandin F 2α analog used to lower intraocular pressure in glaucoma treatment administered daily as eye drops .

Methods of Application or Experimental Procedures: In the study, male CBL/J mice were treated daily for weeks with latanoprost. Control mice were treated on the same schedule with the preservative used with latanoprost, benzalkonium chloride (BAK), or handled, without ocular treatments .

Results or Outcomes: Latanoprost initially lowered intraocular pressure (IOP) in CBL/J mice, but became less effective with sustained treatment, likely due to physiological adaptation .

Development of Latanoprost Solid Delivery System

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Biotechnology .

Summary of the Application: A universal model based on poly (l-lactide-co-glycolide-co-trimethylene carbonate) with shape memory was proposed for the development of a solid biodegradable formulation with prolonged release administered intraconjunctivally, intravitreally, subconjunctivally, and subcutaneously .

Methods of Application or Experimental Procedures: Solution casting and electron beam (EB) irradiation were applied to the matrix formulation. The properties of the native matrix and matrices degraded in a PBS buffer (pH 7.4) were monitored by NMR, DSC, GPC, and SEM .

Results or Outcomes: Latanoprost was released over 113 days in a tri-phasic and sigmoidal pattern without a burst effect and with a relatively long second release phase .

Latanoprost Quantification in Ocular Implants and Tissues

Specific Scientific Field: This application falls under the field of Analytical Chemistry and Pharmaceutical Sciences .

Summary of the Application: This study aims at the development and validation of a reversed-phase high-performance liquid chromatography method for quantitative analysis of nanogram levels of latanoprost in the eye .

Methods of Application or Experimental Procedures: The mobile phase was composed of acetonitrile:0.1% v/v formic acid (60:40, v/v) with a flow rate of 1 mL/min and separation was done using a C18 column at temperature 40°C .

Results or Outcomes: The latanoprost concentration-peak area relationship maintained its linearity ( R2 = 0.9999) over concentration ranges of 0.063–10 μg/mL and 0.212–10 μg/mL for the fluorescence and UV detectors, respectively .

Development of Latanoprost-Loaded Biodegradable Nanosheet

Specific Scientific Field: This application falls under the field of Nanotechnology and Pharmaceutical Sciences .

Summary of the Application: A 40 nm thick multilayered biodegradable nanosheet that is composed of chitosan and sodium alginate was fabricated by means of the layer-by-layer method .

Methods of Application or Experimental Procedures: Latanoprost isopropyl ester was loaded on the nanosheet to prepare 25, 2.5, and 0.25 μg/cm2 LBNSs .

Results or Outcomes: The 0.25 μg/cm2 LBNS and 0.005% latanoprost ophthalmic solution showed significant IOP reduction only for 1 day after application .

Latanoprost in Treatment of Alopecia Areata and Androgenic Alopecia

Specific Scientific Field: This application falls under the field of Dermatology .

Summary of the Application: Latanoprost has been studied for its potential use in the treatment of alopecia areata and androgenic alopecia .

Effects of Sustained Daily Latanoprost Application on Anterior

Specific Scientific Field: This application falls under the field of Ophthalmology .

Summary of the Application: This study investigates the effects of sustained daily latanoprost application on anterior .

Latanoprost Loaded in Polymeric Nanocapsules

Summary of the Application: This work presents the development of polymeric nanocapsules containing latanoprost for the topical treatment of alopecia .

Methods of Application or Experimental Procedures: Poly-ε-caprolactone nanocapsules loading latanoprost were developed by nanoprecipitation of the polymer on the surface of drug oily nanodroplets .

Results or Outcomes: The nanosystem presented a zeta potential equal to −30.1±1.8 mV and was stable for at least 90 days when stored at 6°C .

Latanoprost is a synthetic analogue of prostaglandin F2α and belongs to the class of medications known as prostaglandin analogues. It is primarily used in ophthalmology to manage elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension. Latanoprost works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. It is commonly marketed under the brand name Xalatan and has been recognized for its effectiveness since its approval in the mid-1990s .

Latanoprost functions as an isopropyl ester prodrug. Upon administration, it undergoes hydrolysis by esterases in the cornea to convert into its active form, latanoprost acid. This active form selectively binds to the prostaglandin F2α receptor, leading to an increase in uveoscleral outflow of aqueous humor . The chemical structure can be represented as:

  • Chemical Formula: C26H40O5
  • Molecular Weight: 432.59 g/mol

The metabolic pathway involves hepatic β-oxidation, where latanoprost acid is converted into 1,2-dinor and 1,2,3,4-tetranor metabolites, which are subsequently excreted primarily via the kidneys .

Latanoprost exhibits significant biological activity as a selective agonist of the prostaglandin F receptor. Its primary mechanism involves enhancing the outflow of aqueous humor from the eye, which effectively lowers intraocular pressure. The onset of action typically occurs within 3 to 4 hours post-application, with peak effects observed between 8 to 12 hours and lasting for over 24 hours . Common side effects include eyelid edema, blurred vision, and changes in iris pigmentation, alongside eyelash growth .

The synthesis of latanoprost generally involves several key steps:

  • Formation of Prostaglandin Analogues: Starting from arachidonic acid or its derivatives, various chemical modifications are made to create prostaglandin analogues.
  • Esterification: The active acid form is esterified with isopropyl alcohol to form the prodrug.
  • Purification: The final product undergoes purification processes to ensure pharmaceutical-grade quality.

The synthesis process emphasizes controlling reaction conditions to maintain stability and efficacy while minimizing degradation .

Latanoprost is predominantly used for:

  • Management of Glaucoma: It is effective in lowering intraocular pressure in patients with open-angle glaucoma.
  • Ocular Hypertension: It helps manage elevated intraocular pressure that can lead to vision loss.
  • Cosmetic Uses: Due to its effect on eyelash growth, it has been explored for cosmetic applications in enhancing eyelash length and thickness .

Latanoprost may interact with other medications, particularly those affecting intraocular pressure or ocular health. Notable interactions include:

  • Beta-blockers: When used concurrently with beta-blockers like timolol, there may be enhanced efficacy in lowering intraocular pressure.
  • Other Prostaglandins: Caution is advised when combining with other prostaglandin analogues due to potential additive effects on intraocular pressure reduction.

Patients should be monitored for adverse effects when using latanoprost alongside other ocular or systemic medications .

Latanoprost shares similarities with several other prostaglandin analogues used in ophthalmology. Here are some notable comparisons:

CompoundMechanism of ActionUnique Features
TravoprostIncreases uveoscleral outflowSlightly more effective in some studies
TafluprostSimilar mechanism; also a prodrugPreservative-free formulation available
BimatoprostIncreases both uveoscleral and trabecular outflowPromotes eyelash growth significantly
UnoprostoneModulates aqueous humor dynamicsLess potent compared to others

Latanoprost's unique profile includes its rapid absorption through the cornea and its specific receptor selectivity, which contributes to its effectiveness and tolerability compared to other agents .

Latanoprost represents a significant advancement in prostaglandin F2α analogue chemistry, specifically designed as an isopropyl ester prodrug for enhanced ocular penetration and therapeutic efficacy. This comprehensive analysis examines the fundamental physical and chemical properties that govern the compound's behavior, stability, and pharmaceutical applications [1] [2] [3].

Physical and Chemical Properties

Physical State and Appearance

Latanoprost exists as a viscous oil under standard conditions, exhibiting characteristics that significantly influence its pharmaceutical formulation and storage requirements [1] [4] [5]. The compound presents as a colorless to slightly yellow oil with a consistency that facilitates its incorporation into ophthalmic solutions while maintaining chemical stability [1] [5] [6]. The oily nature of latanoprost reflects its highly lipophilic character, which is essential for corneal penetration but poses challenges for aqueous formulation development [4].

The molecular weight of 432.59 g/mol contributes to the compound's physical properties, creating a substantial molecular structure that influences both its solubility characteristics and membrane permeation properties [2] [7]. The optical activity of latanoprost, demonstrated by its specific rotation of +31.57° when measured at 20°C in acetonitrile (c = 0.91), confirms the presence of multiple chiral centers that are crucial for its biological activity [2] [7]. This optical rotation serves as a critical quality parameter for pharmaceutical manufacturing and analytical verification.

The predicted density of 1.093±0.06 g/cm³ indicates that latanoprost is denser than water, which affects its behavior in aqueous suspensions and influences formulation strategies [2] [7]. The predicted boiling point of 583.8±50.0°C suggests thermal stability under normal processing conditions, although decomposition occurs at much lower temperatures relevant to pharmaceutical storage [2] [7].

Solubility Profile

Solubility in Common Organic Solvents

Latanoprost demonstrates exceptional solubility in organic solvents, reflecting its lipophilic nature and facilitating various pharmaceutical applications [1] [5] [8]. The compound exhibits very high solubility in acetonitrile, making this solvent particularly useful for analytical procedures and pharmaceutical processing [1] [5] [8]. Acetonitrile serves as an optimal solvent for high-performance liquid chromatography analysis and provides excellent dissolution characteristics for latanoprost [9] [10] [11].

The compound shows freely soluble characteristics in multiple organic solvents including acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol [1] [5] [8]. This broad solubility profile indicates excellent compatibility with various organic solvent systems used in pharmaceutical manufacturing and analytical testing. Ethanol solubility proves particularly important for formulation development, as it can be incorporated into aqueous systems to enhance latanoprost dissolution [1] [5] [12] [8].

Specialized solvents demonstrate enhanced solubility capabilities: dimethyl sulfoxide (DMSO) achieves concentrations of 50 mg/ml, while dimethyl formamide (DMF) reaches 100 mg/ml [12] [13]. These high-concentration solutions prove valuable for research applications and specialized formulation development where concentrated stock solutions are required.

Aqueous Solubility Characteristics

The aqueous solubility of latanoprost presents significant challenges for pharmaceutical formulation, with the compound being practically insoluble in pure water [1] [5] [12]. Quantitative measurements indicate solubility of only 0.125 mg/ml in water, representing a substantial limitation for direct aqueous formulation [12]. This poor aqueous solubility necessitates specialized formulation approaches to achieve therapeutically relevant concentrations in ophthalmic solutions.

Phosphate-buffered saline (PBS) at pH 7.2 provides slightly enhanced solubility, reaching 0.05 mg/ml, though this remains insufficient for direct pharmaceutical applications [12] [14]. The incorporation of co-solvents significantly improves aqueous solubility: a 1:1 mixture of ethanol and PBS (pH 7.2) achieves 0.4 mg/ml solubility, representing an eight-fold improvement over pure PBS [12].

Advanced solubilization techniques demonstrate remarkable improvements in aqueous compatibility. Cyclodextrin complexation enables complete dissolution at therapeutic concentrations, with hydroxypropyl-β-cyclodextrin forming inclusion complexes that dramatically enhance water solubility [14]. The lipophilic portions of latanoprost, including the benzene ring and isopropyl ester group, incorporate into the cyclodextrin cavity while the hydrophilic dihydroxy cyclopentane moiety remains exposed to the aqueous environment [14].

Partitioning Behavior

The partition coefficient of latanoprost reflects its significant lipophilicity, with octanol/water logP values ranging from 4.3 to 4.4 [15] [16]. This high partition coefficient indicates strong preferential distribution into lipophilic phases, explaining both the compound's excellent membrane penetration characteristics and its poor aqueous solubility. The logP value positions latanoprost within the optimal range for ocular drug delivery, facilitating corneal penetration while maintaining sufficient aqueous presence for therapeutic activity.

Lipid bilayer partition studies using dipalmitoylphosphatidylcholine (DPPC) demonstrate partition coefficients ranging from 2.5 to 4.5, depending on the drug-to-lipid molar ratio [17] [18]. These measurements indicate that latanoprost readily incorporates into biological membranes, with partition behavior varying based on lipid composition and drug concentration. Lower drug-to-lipid ratios typically yield higher partition coefficients, suggesting saturable binding interactions within lipid bilayers.

The partitioning behavior significantly influences the compound's pharmacokinetic properties, particularly its distribution within ocular tissues. High lipophilicity facilitates rapid corneal penetration but may also contribute to tissue binding and prolonged residence times in lipophilic ocular compartments. This partitioning profile supports the compound's therapeutic efficacy while requiring careful consideration in formulation development to optimize drug release and distribution.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

Ultraviolet spectroscopy provides essential analytical capabilities for latanoprost quantification and purity assessment. The compound exhibits optimal UV detection at wavelengths of 200 nm and 210 nm, which are routinely employed in high-performance liquid chromatography analysis [9] [10] [11]. The 210 nm wavelength proves particularly suitable for routine analytical work, providing excellent sensitivity while minimizing interference from common excipients and impurities.

UV detection at 200 nm offers enhanced sensitivity for trace-level analysis but requires careful control of mobile phase composition to minimize background absorption [9] [19] [11]. The spectroscopic properties enable reliable quantification across wide concentration ranges, supporting both pharmaceutical manufacturing quality control and research applications. UV spectroscopy serves as the primary detection method for stability studies, impurity profiling, and formulation development work.

The UV absorption characteristics facilitate forced degradation studies, enabling identification and quantification of degradation products formed under various stress conditions [10] [20]. Spectroscopic monitoring reveals the formation of latanoprost acid and other degradation products, providing critical information for stability assessment and shelf-life determination.

Infrared Spectral Characteristics

Infrared spectroscopy provides valuable structural information for latanoprost identification and characterization, though specific IR data requires specialized analysis due to the complex molecular structure [21]. The IR spectrum reveals characteristic absorption bands corresponding to the hydroxyl groups, ester carbonyl, and aromatic moieties present in the latanoprost structure. These spectroscopic fingerprints enable definitive identification and serve as important quality control parameters in pharmaceutical manufacturing.

The ester carbonyl stretch provides a particularly diagnostic absorption band, allowing monitoring of hydrolysis reactions and degradation processes that affect the isopropyl ester functionality. Hydroxyl group absorptions offer insights into hydrogen bonding interactions that influence solubility and stability characteristics.

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for latanoprost structural confirmation and purity assessment [22] [23]. Both ¹H NMR and ¹³C NMR provide comprehensive structural information, enabling identification of all carbon and hydrogen environments within the molecule. The complex spectrum reflects the presence of multiple stereocenters and functional groups that define latanoprost's three-dimensional structure.

¹H NMR analysis reveals characteristic patterns for the cyclopentane ring protons, the phenyl group, and the isopropyl ester moiety [22] [23]. Integration patterns and coupling constants provide detailed information about stereochemistry and conformational preferences. The technique proves invaluable for detecting impurities and degradation products that may co-elute in chromatographic analysis.

¹³C NMR spectroscopy offers complementary structural information, particularly valuable for distinguishing between closely related prostaglandin analogues and identifying synthetic intermediates [23]. The carbon spectrum provides definitive evidence for the presence of all expected carbon environments and serves as a powerful tool for structure-activity relationship studies.

Stability Parameters

Thermal Stability

Thermal stability analysis reveals that latanoprost maintains chemical integrity under moderate temperature conditions but exhibits significant degradation at elevated temperatures [24] [25] [26]. At refrigerated conditions (4°C), the compound demonstrates excellent stability for extended periods, maintaining therapeutic potency for at least 30 days without measurable degradation [24] [25] [26]. Room temperature storage (25°C) also provides acceptable stability for the typical duration of pharmaceutical use, with no significant loss observed over 30-day periods.

Temperature (°C)Stability ProfileDegradation RateTime to 10% Loss (t₉₀)
4 [24] [25] [26]Stable for 30+ daysNo measurable degradation>30 days
25 [24] [25] [26]Stable for 30+ daysNo measurable degradation>30 days
27 [25] [27]StableNo significant degradation>30 days
37 [25] [27]Degradation observed0.15 μg/mL/day~20 days
50 [24] [25] [26] [27]Significant degradation0.29 μg/mL/day8.25 days
70 [24] [26]Rapid degradationHigh degradation rate1.32 days

Elevated temperature studies demonstrate temperature-dependent degradation kinetics following Arrhenius behavior [28]. At 37°C, latanoprost degrades at a rate of 0.15 μg/mL/day, while 50°C exposure increases the degradation rate to 0.29 μg/mL/day [25] [27]. The most severe thermal stress conditions (70°C) result in rapid degradation with a t₉₀ (time for 10% degradation) of only 1.32 days [24] [26].

The thermal degradation mechanism primarily involves hydrolysis of the isopropyl ester linkage, converting latanoprost to its corresponding acid form [28]. This temperature-dependent hydrolysis explains the requirement for refrigerated storage in commercial formulations and highlights the importance of temperature control during manufacturing and distribution.

Photostability Analysis

Photostability studies reveal significant sensitivity to ultraviolet radiation, particularly UV-B wavelengths [24] [26]. UV-B exposure causes rapid degradation of latanoprost, making light protection essential for pharmaceutical stability. UV-A radiation proves less destructive but still contributes to gradual degradation over extended exposure periods [24] [26].

Light ConditionDegradation EffectStability Requirement
UV-B radiation [24] [26]Rapid degradationComplete UV-B protection required
UV-A radiation [24] [26]Gradual degradationUV-A protection recommended
White light exposure [29]13% degradation in 24 hoursLight protection necessary
Protected storage [30] [31]StableAmber containers/dark storage

Controlled light exposure studies demonstrate that 24 hours of white light exposure results in 13% degradation [29]. This photosensitivity necessitates storage in amber containers and protection from direct sunlight during use. Commercial formulations universally incorporate light protection measures, and patient education emphasizes the importance of proper storage conditions.

The photodegradation mechanism involves oxidative processes that modify the prostaglandin structure, potentially forming multiple degradation products with reduced or altered biological activity [30]. Regulatory guidance requires comprehensive photostability testing for all latanoprost formulations, establishing specific light protection requirements for packaging and storage.

pH-Dependent Stability

pH significantly influences latanoprost stability, with optimal stability observed within a narrow pH range of 5.0 to 6.25 [32]. Stability studies conducted at accelerated conditions (60°C and 70°C) demonstrate the critical importance of pH optimization for pharmaceutical formulations.

pHResidual Ratio at 60°C (28 days)Residual Ratio at 70°C (28 days)Stability Assessment
4.0 [32]87.4%76.7%Unstable
5.0 [32]98.9%94.9%Stable
5.5 [32]98.0%94.6%Stable
6.0 [32]98.9%93.1%Stable
6.25 [32]95.0%92.0%Stable
6.5 [32]92.4%82.7%Marginal
6.7 [32]93.4%78.1%Unstable
8.0 [32]30.0%14.1%Highly unstable

pH-dependent degradation primarily occurs through acid- or base-catalyzed hydrolysis of the isopropyl ester group [32]. Acidic conditions (pH <5.0) promote protonation of the ester oxygen, facilitating nucleophilic attack by water molecules. Basic conditions (pH >6.25) enhance hydroxide ion availability, accelerating base-catalyzed ester hydrolysis.

Oxidative Degradation Mechanisms

Oxidative degradation represents a significant stability concern for latanoprost, occurring through multiple pathways depending on environmental conditions [33]. Atmospheric oxygen exposure results in gradual degradation over time, while oxidizing agents such as hydrogen peroxide cause rapid and extensive degradation [33]. The presence of metal catalysts significantly accelerates oxidative processes, necessitating careful control of trace metal contamination in pharmaceutical formulations.

Oxidizing ConditionDegradation MechanismPrimary ProductsStability Impact
Atmospheric oxygen [34] [33]AutoxidationOxidized derivativesGradual degradation
UV light + oxygen [24] [26] [29]Photo-oxidationPhoto-oxidation productsRapid degradation
Heat + oxygen [25] [27]Thermal oxidationThermal degradation productsAccelerated degradation
Peroxides [33]Peroxide-mediated oxidationPeroxide degradation productsSevere degradation
Metal catalysts [33]Catalytic oxidationVarious oxidation productsAccelerated degradation

The oxidative degradation mechanism involves multiple reactive pathways, including hydroxyl radical formation, peroxide intermediate generation, and direct oxygen insertion reactions [33]. These processes can modify various structural components of latanoprost, including the prostaglandin backbone, the phenyl substituent, and the ester functionality.

Controlled degradation studies identify formation of both known and novel degradation products under oxidative conditions [33]. The major known degradation product, latanoprost acid, forms through hydrolytic processes, while oxidative conditions generate additional impurities including 15-keto latanoprost and various oxidized derivatives [35] [20]. Understanding these degradation pathways enables development of effective stabilization strategies and establishment of appropriate shelf-life specifications.

Stabilization against oxidative degradation requires multiple approaches including antioxidant incorporation, oxygen exclusion packaging, and pH optimization [28] [33]. The use of ε-aminocaproic acid as a stabilizing agent provides protection against multiple degradation pathways, including both hydrolytic and oxidative processes [32]. Micelle formation through surfactant addition creates a protective microenvironment that shields latanoprost from oxidative attack while improving overall formulation stability [28].

Purity

>98% (or refer to the Certificate of Analysis), supplied as 200 mg/mL in ethanol ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

432.28757437 g/mol

Monoisotopic Mass

432.28757437 g/mol

Boiling Point

583.8

Heavy Atom Count

31

LogP

2.18
4.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6Z5B6HVF6O
8S5FB3XXG8

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 86 of 87 companies with hazard statement code(s):;
H300 (45.35%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (16.28%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (10.47%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (41.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Latanoprost is indicated for the reduction of elevated intraocular pressure in patients who have been diagnosed with open-angle glaucoma or ocular hypertension. It is available as monotherapy or in a combination product with [netarsudil] or [timolol]. In Canada, latanoprost is also indicated to treat elevated intraocular pressure due to angle-closure glaucoma that has been treated with peripheral iridotomy or laser iridoplasty.
Treatment of glaucoma

Pharmacology

Latanoprost effectively decreases intraocular pressure by increasing uveoscleral outflow.[A184490] A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours.[A184493] **A note on eye and periorbital changes** Between 3 to 10% of patients taking latanoprost have experienced iris pigmentation after about 3-4 months of latanoprost use.[A982,A184490] Patients should be notified of this risk before initiating treatment. It may occur in both patients with light-colored irides (green-brown or blue/grey-brown) or dark-colored (brown) irides, but is less pronounced in the latter group.[A982] This drug may also cause other ocular effects including infrequent conjunctival hyperemia, pigmentation of periocular tissues, eyelash changes, hypertrichosis, and ocular irritation.[A184493,L8357]
Latanoprost is a prostaglandin F2alpha analogue and a prostanoid selective FP receptor agonist with an ocular hypertensive effect. Latanoprost increases uveoscleral outflow and thereby reduces intraocular pressure.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE01 - Latanoprost

Mechanism of Action

Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field. Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure. Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

155551-81-8
130209-82-4

Absorption Distribution and Excretion

This drug is rapidly absorbed in the cornea as an isopropyl ester prodrug and is then activated by the process of hydrolysis. A small amount of this drug is systemically absorbed. The Cmax of latanoprost in the systemic circulation is reached after 5 minutes and is measured to be 53 pg/mL. The Cmax in the aqueous humor is attained within 2 hours after administration. and has been estimated to be 15-30 ng/mL.
After hepatic beta-oxidation, the metabolites of latanoprost are primarily found to be excreted by the kidneys. About 88% of the latanoprost dose is recovered in the urine after topical administration. About 15% of a dose is reported to be excreted in the feces.
The volume of distribution of latanoprost is 0.16 ± 0.02 L/kg. The activated acid form of latanoprost can be measured in aqueous humor in the initial 4 hours post-administration, and it is measured in the plasma only for 1 hour following ophthalmic administration. This drug is more lipophilic than its parent prostaglandin and easily penetrates the cornea. It has been shown to cross the placenta in rats.
The systemic clearance of latanoprost is 7 mL/min/kg.

Metabolism Metabolites

After corneal uptake, this prodrug is hydrolyzed and activated by esterases to become a pharmacologically active drug. The small portion of this drug that is able to reach the circulation is found to be metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites through fatty acid beta-oxidation.

Wikipedia

Latanoprost
Murexide

Biological Half Life

The elimination half-life of latanoprost from the plasma is about 17 minutes. The elimination half-life of latanoprost from the eye is estimated at 2–3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sanford M. Preservative-free latanoprost eye drops in patients with primary open-angle glaucoma/ocular hypertension. Clin Drug Investig. 2014 Jul;34(7):521-8. doi: 10.1007/s40261-014-0203-4. Review. PubMed PMID: 24895141.
2: Lou H, Zong Y, Ge YR, Cheng JW, Wei RL. Efficacy and tolerability of latanoprost compared with timolol in the treatment of patients with chronic angle-closure glaucoma. Curr Med Res Opin. 2014 Jul;30(7):1367-73. doi: 10.1185/03007995.2014.905825. Epub 2014 Mar 27. Review. PubMed PMID: 24641069.
3: Alm A. Latanoprost in the treatment of glaucoma. Clin Ophthalmol. 2014 Sep 26;8:1967-85. doi: 10.2147/OPTH.S59162. eCollection 2014. Review. PubMed PMID: 25328381; PubMed Central PMCID: PMC4196887.
4: Konstas AG, Mocan MC, Katsanos A, Voudouragkaki IC, Irkec M. Latanoprost/timolol fixed combination for the treatment of glaucoma. Expert Opin Pharmacother. 2013 Sep;14(13):1815-27. doi: 10.1517/14656566.2013.813482. Epub 2013 Jun 28. Review. PubMed PMID: 23806084.
5: He M, Wang W, Huang W. Efficacy and tolerability of the fixed combinations latanoprost/timolol versus dorzolamide/timolol in patients with elevated intraocular pressure: a meta-analysis of randomized controlled trials. PLoS One. 2013 Dec 11;8(12):e83606. doi: 10.1371/journal.pone.0083606. eCollection 2013. Review. PubMed PMID: 24349536; PubMed Central PMCID: PMC3859645.
6: Digiuni M, Fogagnolo P, Rossetti L. A review of the use of latanoprost for glaucoma since its launch. Expert Opin Pharmacother. 2012 Apr;13(5):723-45. doi: 10.1517/14656566.2012.662219. Epub 2012 Feb 21. Review. PubMed PMID: 22348427.
7: Tressler CS, Wiseman RL, Dombi TM, Jessen B, Huang K, Kwok KK, Wirostko BM. Lack of evidence for a link between latanoprost use and malignant melanoma: an analysis of safety databases and a review of the literature. Br J Ophthalmol. 2011 Nov;95(11):1490-5. doi: 10.1136/bjo.2010.193987. Epub 2011 Apr 21. Review. PubMed PMID: 21515566.
8: Vinuesa-Silva JM, Vinuesa-Silva I, Pinazo-Durán MD, Soto-Alvarez J, Delgado-Ortega L, Díaz-Cerezo S. [Development of conjunctival hyperemia with the use of a fixed combination of latanoprost/timolol: systematic review and meta-analysis of clinical trials]. Arch Soc Esp Oftalmol. 2009 Apr;84(4):199-207. Review. Spanish. PubMed PMID: 19384760.
9: Cheng JW, Li Y, Wei RL. Systematic review of intraocular pressure-lowering effects of adjunctive medications added to latanoprost. Ophthalmic Res. 2009;42(2):99-105. doi: 10.1159/000225963. Epub 2009 Jun 23. Review. PubMed PMID: 19546601.
10: Honrubia F, García-Sánchez J, Polo V, de la Casa JM, Soto J. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials. Br J Ophthalmol. 2009 Mar;93(3):316-21. doi: 10.1136/bjo.2007.135111. Epub 2008 Nov 19. Review. PubMed PMID: 19019922; PubMed Central PMCID: PMC2639645.
11: Cheng JW, Wei RL. Meta-analysis of 13 randomized controlled trials comparing bimatoprost with latanoprost in patients with elevated intraocular pressure. Clin Ther. 2008 Apr;30(4):622-32. Review. PubMed PMID: 18498911.
12: Stewart WC, Stewart JA, Mychaskiw MA. Cost-effectiveness of latanoprost and timolol maleate for the treatment of glaucoma in Scandinavia and the United Kingdom, using a decision-analytic health economic model. Eye (Lond). 2009 Jan;23(1):132-40. Epub 2007 Aug 24. Review. PubMed PMID: 17721497.
13: Fung AT, Reid SE, Jones MP, Healey PR, McCluskey PJ, Craig JC. Meta-analysis of randomised controlled trials comparing latanoprost with brimonidine in the treatment of open-angle glaucoma, ocular hypertension or normal-tension glaucoma. Br J Ophthalmol. 2007 Jan;91(1):62-8. Epub 2006 Sep 6. Review. PubMed PMID: 16956912; PubMed Central PMCID: PMC1857560.
14: Simmons ST, Dirks MS, Noecker RJ. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials. Adv Ther. 2004 Jul-Aug;21(4):247-62. Review. PubMed PMID: 15605619.
15: Feldman RM. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension. Expert Opin Pharmacother. 2004 Apr;5(4):909-21. Review. PubMed PMID: 15102573.
16: Costagliola C, Parmeggiani F, Sebastiani A. Assessing the cost-effectiveness of switching from a beta-blocker to latanoprost in the treatment of ocular hypertension. Expert Opin Pharmacother. 2003 Oct;4(10):1775-88. Review. PubMed PMID: 14521487.
17: Perry CM, McGavin JK, Culy CR, Ibbotson T. Latanoprost : an update of its use in glaucoma and ocular hypertension. Drugs Aging. 2003;20(8):597-630. Review. PubMed PMID: 12795627.
18: Ravinet E, Mermoud A, Brignoli R. Four years later: a clinical update on latanoprost. Eur J Ophthalmol. 2003 Mar;13(2):162-75. Review. PubMed PMID: 12696636.
19: Bron AM, Emmerich KH. Latanoprost versus combined timolol and dorzolamide. Surv Ophthalmol. 2002 Aug;47 Suppl 1:S148-54. Review. PubMed PMID: 12204712.
20: Higginbotham EJ, Diestelhorst M, Pfeiffer N, Rouland JF, Alm A. The efficacy and safety of unfixed and fixed combinations of latanoprost and other antiglaucoma medications. Surv Ophthalmol. 2002 Aug;47 Suppl 1:S133-40. Review. PubMed PMID: 12204710.

Explore Compound Types